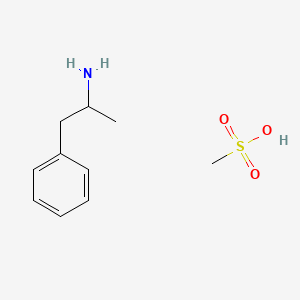
Amphetamine methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Amphetamine Mesylate is a racemic mixture of dextroamphetamine and levoamphetamine, which are central nervous system stimulants. This compound is commonly used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. It works by increasing the levels of certain neurotransmitters in the brain, thereby improving focus and reducing impulsivity and hyperactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Amphetamine Mesylate typically involves the reaction of phenylacetone with ammonia and a reducing agent such as aluminum amalgam. This process yields racemic amphetamine, which is then reacted with methanesulfonic acid to form DL-Amphetamine Mesylate .
Industrial Production Methods
Industrial production of DL-Amphetamine Mesylate often employs the Leuckart reaction, which involves the condensation of phenylacetone with formamide, followed by hydrolysis to yield the racemic amphetamine. This is then converted to the mesylate salt using methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
DL-Amphetamine Mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert amphetamine to phenylacetone.
Reduction: The reduction of phenylacetone to amphetamine.
Substitution: Various substitutions on the aromatic ring can yield different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions
Major Products Formed
Oxidation: Phenylacetone.
Reduction: Amphetamine.
Substitution: Various halogenated amphetamines.
Scientific Research Applications
DL-Amphetamine Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chiral separation studies.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Extensively researched for its therapeutic effects in treating ADHD and narcolepsy.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry .
Mechanism of Action
DL-Amphetamine Mesylate exerts its effects by increasing the release of norepinephrine and dopamine from presynaptic neurons and inhibiting their reuptake. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound primarily targets the dopamine and norepinephrine transporters, altering their function and increasing neurotransmitter availability .
Comparison with Similar Compounds
Similar Compounds
Dextroamphetamine: The dextrorotatory isomer of amphetamine, more potent in central nervous system stimulation.
Methamphetamine: Similar in structure but with a higher potential for abuse and neurotoxicity.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic and hallucinogenic effects.
Methylphenidate: Another stimulant used in the treatment of ADHD, with a different mechanism of action .
Uniqueness
DL-Amphetamine Mesylate is unique in its balanced mixture of dextro- and levo-isomers, providing a combination of central nervous system stimulation and peripheral effects. This racemic mixture allows for a broader range of therapeutic applications compared to its individual isomers .
Properties
CAS No. |
38727-03-6 |
|---|---|
Molecular Formula |
C10H17NO3S |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
methanesulfonic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.CH4O3S/c1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2-6,8H,7,10H2,1H3;1H3,(H,2,3,4) |
InChI Key |
MXNLPUKSUIQAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


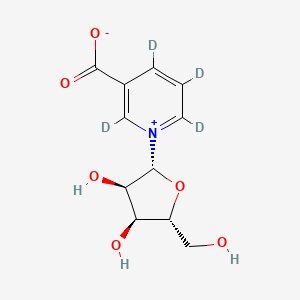
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
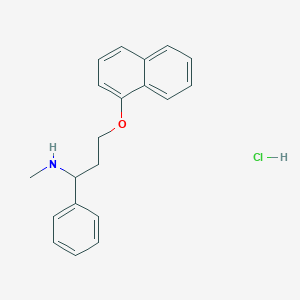
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
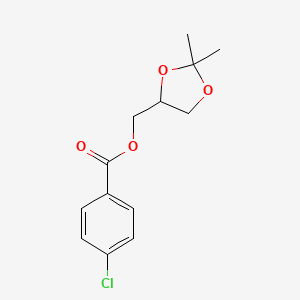
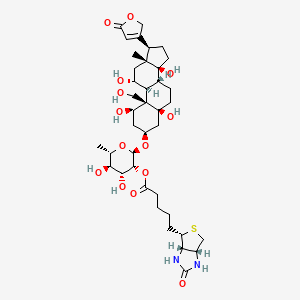
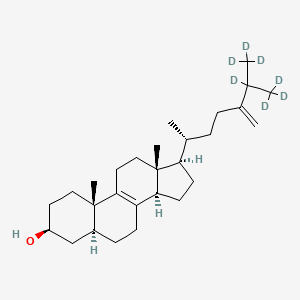
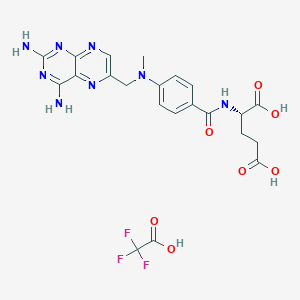
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
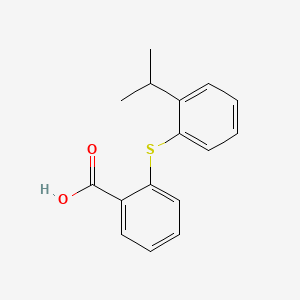

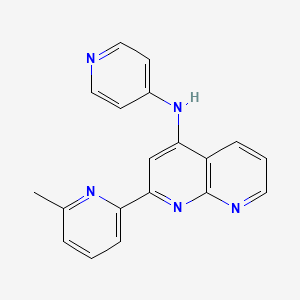
![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
